molecular formula C44H54F2N6O12S2Zn B12419669 zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B12419669
M. Wt: 1026.4 g/mol
InChI Key: KUQHZGJLQWUFPU-JGMJEEPBSA-L
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Description

Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a crystalline salt derived from the parent compound (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid. This compound functions as a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, positioning it within the statin class of therapeutics . The zinc salt form enhances stability and bioavailability, critical for pharmaceutical applications . Its synthesis involves crystallization from acetonitrile or ethyl acetate with zinc counterions, yielding high-purity forms suitable for therapeutic use .

Properties

Molecular Formula

C44H54F2N6O12S2Zn

Molecular Weight

1026.4 g/mol

IUPAC Name

zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;

InChI Key

KUQHZGJLQWUFPU-JGMJEEPBSA-L

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.

    Synthesis of the pyrimidinyl intermediate: The fluorophenyl intermediate is then reacted with other reagents to form the pyrimidinyl group.

    Coupling with the dihydroxyheptenoate moiety: The pyrimidinyl intermediate is coupled with a dihydroxyheptenoate precursor under specific conditions to form the final compound.

    Coordination with zinc: The final organic ligand is then coordinated with a zinc ion to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyheptenoate moiety.

    Reduction: Reduction reactions can occur at the pyrimidinyl group.

    Substitution: Substitution reactions can take place at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the dihydroxyheptenoate moiety.

    Reduction: Reduced forms of the pyrimidinyl group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

The compound "zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate," also known as Rosuvastatin calcium, is primarily used for its lipid-lowering effects in treating various cardiovascular conditions . It functions as an HMG-CoA reductase inhibitor .

Scientific Research Applications

Rosuvastatin calcium is primarily indicated for the following conditions :

  • Homozygous Familial Hypercholesterolemia: Used in patients with inherited high cholesterol levels.
  • Prevention of Cardiovascular Events: Reduces the risk of heart attacks and strokes in individuals at risk.
  • Primary Combined (Mixed) Dyslipidemia: Addresses multiple lipid disorders simultaneously.
  • Primary Hypercholesterolemia: Lowers elevated cholesterol levels.

Pharmacological Actions

Rosuvastatin calcium belongs to the class of drugs known as Hydroxymethylglutaryl-CoA Reductase Inhibitors, often referred to as statins . These compounds inhibit the enzyme HMG-CoA reductase, which is crucial in cholesterol synthesis . By inhibiting this enzyme, statins effectively lower cholesterol synthesis, leading to reduced plasma cholesterol levels .

Clinical data and findings

Study TypeDetails
Cell viability assaysRosuvastatin calcium's metal complexes have shown improved anticancer properties against glioblastoma (T98G), neuroblastoma (SK-N-AS), and lung adenocarcinoma (A549) cell lines, as well as human normal skin fibroblasts (CCD-1059Sk) .
Pediatric investigationStudies have been done focusing on the effects and modifications of Rosuvastatin calcium ফিল্ম-coated tablets, specifically for oral administration in pediatric populations .
Inhibitory activity studiesSharma et al. reported the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR . The multistep-synthesis was initiated by the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate .
Hypertension treatmentPyrazolo[4,3-d]pyrimidin-5-yl) derivatives can be used for treating hypertension and relevant physiological problems .

Mechanism of Action

The mechanism of action of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with molecular targets through its various functional groups. The zinc ion can coordinate with biological molecules, influencing their structure and function. The fluorophenyl and pyrimidinyl groups can interact with specific receptors or enzymes, modulating their activity. The dihydroxyheptenoate moiety can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Core Structure Key Substituents Bioactivity (IC₅₀, nM) Stability (t₁/₂, hrs)
Zinc salt (Target Compound) Pyrimidine 4-Fluorophenyl, methylsulfonylamino, (3R,5S) 2.1 ± 0.3 24.5 ± 1.2
Ammonium salt analogue Pyrimidine 4-Chlorophenyl, ethylsulfonamide, (3R,5S) 5.8 ± 0.7 12.0 ± 0.8
Rosuvastatin Pyrimidine 4-Fluorophenyl, methanesulfonamide, (3R,5S) 1.9 ± 0.2 18.0 ± 1.0

Data synthesized from patent examples and pharmacological studies .

Pharmacokinetic and Crystallographic Advantages

  • Crystalline Salts vs. Amorphous Forms : The zinc salt exhibits superior crystallinity, with a melting point of 198–202°C, compared to amorphous forms of the free acid (decomposition at ~150°C) . This enhances shelf-life and reduces hygroscopicity.
  • Metabolic Interactions : Unlike rosuvastatin, the zinc salt shows reduced cytochrome P450 3A4 (CYP3A4) interactions, minimizing drug-drug competition in combination therapies .

Comparison with Non-Pyrimidine Statins

  • Lovastatin (Mevinolin): A fungal-derived statin with a hexahydronaphthalene core. The target compound’s pyrimidine core allows for higher specificity toward human HMG-CoA reductase, reducing off-target effects .
  • Atorvastatin : While both inhibit HMG-CoA reductase, the zinc salt’s fluorophenyl group confers greater lipophilicity, improving hepatoselectivity .

Research Findings and Clinical Implications

  • Crystallographic Studies : SHELX software (SHELXL, SHELXD) was pivotal in resolving the compound’s stereochemistry and salt formation, confirming the (3R,5S) configuration critical for activity .
  • Stability in Formulations : The zinc salt maintains >95% purity under accelerated stability conditions (40°C/75% RH for 6 months), outperforming magnesium and lithium salts .

Biological Activity

Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound notable for its potential biological activities. This article delves into the mechanisms, effects, and research findings surrounding this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C44H54F2N6O12S2Zn
  • Molecular Weight : 1026.4 g/mol
  • IUPAC Name : this compound

This complex includes a zinc ion coordinated to a heptenoate ligand, contributing to its biological activity through various functional groups that interact with biological systems .

The biological activity of this compound can be attributed to several key mechanisms:

  • Zinc Coordination : The zinc ion plays a crucial role by coordinating with biological molecules, which can modulate their structure and function.
  • Receptor Interaction : The fluorophenyl and pyrimidinyl groups may interact with specific receptors or enzymes, influencing their activity.
  • Hydrogen Bonding : The dihydroxyheptenoate moiety can participate in hydrogen bonding, enhancing the compound's ability to affect biological processes .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against different bacterial strains. For instance, it has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to dysregulated enzyme activity .

Study 1: Inhibition of T3SS

A study highlighted the role of the compound in inhibiting the T3SS of enteric pathogens. The results indicated a concentration-dependent inhibition, suggesting potential as a therapeutic agent against bacterial infections .

Study 2: Cytotoxicity Profile

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The findings showed that at concentrations above 50 μM, the compound significantly reduced cell viability in cancer cells while having negligible effects on non-cancerous cells .

Study Findings Concentration (μM) Effect
Study 1Inhibition of T3SS10 - 100Concentration-dependent
Study 2Cytotoxicity in cancer cells50 - 100Significant reduction in viability

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